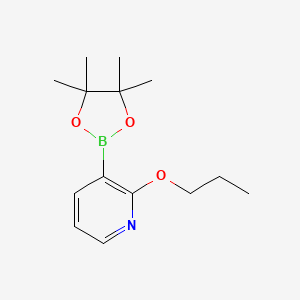

2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Descripción general

Descripción

2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine, also known as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a chemical compound that can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .

Synthesis Analysis

The synthesis of 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves the use of this compound as a reagent to borylate arenes . It can also be used to prepare fluorenylborolane .Molecular Structure Analysis

The molecular structure of 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is represented by the empirical formula C9H19BO3 . The molecular weight of this compound is 186.06 .Chemical Reactions Analysis

As a reagent, 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is used to borylate arenes . It is also used in the preparation of fluorenylborolane .Physical And Chemical Properties Analysis

2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a liquid at room temperature . It has a refractive index of 1.409 , a boiling point of 73°C at 15 mmHg , and a density of 0.912 g/mL at 25°C .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine Applications:

Borylation of Arenes

This compound is used as a reagent in the borylation of arenes, which is a crucial step in the synthesis of various organic compounds. Borylated arenes are important intermediates in organic synthesis and medicinal chemistry due to their utility in subsequent cross-coupling reactions .

Preparation of Fluorenylborolane

It serves as a precursor for the preparation of fluorenylborolane, a compound that has potential applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Synthesis of Conjugated Copolymers

The compound is involved in the synthesis of intermediates for generating conjugated copolymers. These polymers have extensive applications in electronics, including as materials for solar cells and transistors .

Polyazatriaryl Ligands Production

It is used in the preparation of polyazatriaryl ligands through sequential borylation/Suzuki-Miyaura coupling. These ligands have significant applications in coordination chemistry and catalysis .

Kinase Modulators

This chemical serves as an intermediate in the synthesis of pyrrolo[2,3-b]pyridine derivatives, which act as kinase modulators. Kinase modulators are important in the treatment of various diseases, including cancer .

Organic Intermediate with Borate Groups

It acts as an organic intermediate with borate groups, which can be synthesized through nucleophilic and amidation reactions. These intermediates are valuable in various chemical syntheses .

Safety and Hazards

This compound is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin, wash with plenty of soap and water . If inhaled, remove the victim to fresh air .

Mecanismo De Acción

Target of Action

The primary target of 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is arenes . Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons .

Mode of Action

2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine interacts with its targets through a process known as borylation . Borylation is a chemical reaction that involves the addition of a boron atom to an organic molecule . In this case, the 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine molecule adds a boron atom to the arene, resulting in a borylated arene .

Biochemical Pathways

The borylation of arenes by 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine affects the biochemical pathways involved in the synthesis of various organic compounds . For example, it can be used in the synthesis of intermediates for generating conjugated copolymers .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of the action of 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine are primarily seen in the formation of borylated arenes . These borylated arenes can be used as intermediates in the synthesis of various organic compounds, including conjugated copolymers .

Action Environment

The action, efficacy, and stability of 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can be influenced by various environmental factors. For instance, the compound is moisture sensitive , which means that its stability and efficacy can be affected by the presence of water or humidity in the environment .

Propiedades

IUPAC Name |

2-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-6-10-17-12-11(8-7-9-16-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKFTDDYHKYVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639882 | |

| Record name | 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |

CAS RN |

1073371-87-5 | |

| Record name | 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.